molecular formula C5H11NO B13833766 Cyclobutanemethanol,2-amino-,cis-(9CI)

Cyclobutanemethanol,2-amino-,cis-(9CI)

Cat. No.: B13833766
M. Wt: 101.15 g/mol
InChI Key: FKRWYGATRZRIDM-WHFBIAKZSA-N
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Description

Cyclobutanemethanol,2-amino-,cis-(9CI) is a chemical compound with the molecular formula C5H11NO It is characterized by a cyclobutane ring with an amino group and a hydroxymethyl group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanemethanol,2-amino-,cis-(9CI) can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclobutanone with ammonia or an amine in the presence of a reducing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of Cyclobutanemethanol,2-amino-,cis-(9CI) often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanemethanol,2-amino-,cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanecarboxylic acid.

    Reduction: Formation of cyclobutanemethylamine.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Cyclobutanemethanol,2-amino-,cis-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutanemethanol,2-amino-,cis-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanemethanol: Lacks the amino group, making it less versatile in certain reactions.

    Cyclobutanamine: Lacks the hydroxymethyl group, limiting its applications in some synthetic routes.

    Cyclobutanecarboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different reactivity.

Uniqueness

Cyclobutanemethanol,2-amino-,cis-(9CI) is unique due to the presence of both an amino group and a hydroxymethyl group in a cis configuration. This structural feature allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

[(1R,2S)-2-aminocyclobutyl]methanol

InChI

InChI=1S/C5H11NO/c6-5-2-1-4(5)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1

InChI Key

FKRWYGATRZRIDM-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]1CO)N

Canonical SMILES

C1CC(C1CO)N

Origin of Product

United States

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